molecular formula C4H7NO2S B2484492 3-Amino-2,3-dihydrothiophene 1,1-dioxide CAS No. 56275-95-7

3-Amino-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2484492
CAS No.: 56275-95-7
M. Wt: 133.17
InChI Key: YQYVLIKFODWGAV-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C4H7NO2S and its molecular weight is 133.17. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVLIKFODWGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Dihydrothiophene 1,1 Dioxide Class of Sulfones

The dihydrothiophene 1,1-dioxide core, often referred to as a sulfolene, is a well-established and versatile functional group in organic chemistry. researchgate.net These cyclic sulfones are recognized for their stability and unique reactivity, which is largely dictated by the powerful electron-withdrawing nature of the sulfone group. nih.gov This property activates the double bond towards various transformations and influences the acidity of adjacent protons.

The parent compound of this class is 2,5-dihydrothiophene (B159602) 1,1-dioxide, commonly known as 3-sulfolene (B121364). wikipedia.org It is a crystalline solid that serves as a stable, solid surrogate for gaseous 1,3-butadiene (B125203), which can be released through a reversible cheletropic extrusion of sulfur dioxide upon heating. wikipedia.org This reactivity has made 3-sulfolene a cornerstone in Diels-Alder reactions for decades.

The introduction of substituents onto the dihydrothiophene 1,1-dioxide ring dramatically expands its chemical diversity and potential applications. For instance, alkyl- or aryl-substituted sulfolenes are precursors to a wide array of substituted 1,3-dienes, which are pivotal intermediates in the synthesis of complex molecules and natural products. thieme-connect.com The position and nature of the substituent significantly impact the physical and chemical properties of the molecule.

3-Amino-2,3-dihydrothiophene 1,1-dioxide distinguishes itself within this class by the presence of a primary amino group at the 3-position. Unlike simple alkyl or aryl substituents, the amino group is a powerful functional handle. It can act as a nucleophile, a base, or be readily derivatized to introduce a wide range of other functionalities, such as amides or sulfonamides. This dual functionality of a reactive amino group and the inherent properties of the sulfolene ring system positions this compound as a particularly valuable and versatile building block.

Compound NameStructureKey Distinguishing FeaturePrimary Application
2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene)C4H6O2SUnsubstituted parent compound1,3-Butadiene source for Diels-Alder reactions wikipedia.org
3-Methyl-2,5-dihydrothiophene 1,1-dioxideC5H8O2SSimple alkyl substitutionPrecursor to isoprene (B109036) and substituted dienes
This compoundC4H7NO2SAmino group at the 3-positionVersatile building block for further functionalization in organic and medicinal chemistry

Structural Characteristics and Chemical Significance of the 3 Amino 2,3 Dihydrothiophene 1,1 Dioxide Scaffold

The chemical significance of 3-Amino-2,3-dihydrothiophene 1,1-dioxide stems from the interplay between its key structural features: the sulfone group, the endocyclic double bond, and the amino substituent on the saturated carbon.

The sulfone group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire scaffold. nih.gov It polarizes the molecule, enhances its water solubility compared to non-oxidized dihydrothiophenes, and activates the double bond, making it susceptible to Michael additions and other nucleophilic attacks. utexas.eduresearchgate.net This reactivity is a cornerstone of vinyl sulfone chemistry, where the sulfone acts as an excellent leaving group in elimination reactions and activates the vinyl group for conjugate additions. acs.orgnih.gov

The placement of the amino group at the C-3 position, adjacent to the double bond, creates a unique chemical environment. This primary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. The presence of this nucleophilic center in close proximity to the electrophilic double bond (activated by the sulfone) suggests potential for intramolecular reactions and the synthesis of novel bicyclic systems.

The scaffold of this compound can be considered a constrained analog of β-aminovinyl sulfones, which are known for their reactivity and biological applications. The cyclic nature of the scaffold imparts conformational rigidity, which can be advantageous in the design of molecules intended to interact with biological targets like enzymes or receptors. This rigidity can lead to higher binding affinities and selectivities. Furthermore, the saturated carbon atom bearing the amino group is a stereocenter, opening up possibilities for the synthesis of enantiomerically pure derivatives for stereoselective synthesis and biological evaluation.

Structural FeatureChemical SignificancePotential Reactivity
Sulfone Group (-SO2-)Strong electron-withdrawing group; activates the double bond. nih.govMichael additions, Diels-Alder reactions (as a dienophile), elimination reactions. utexas.edu
Endocyclic Double BondActs as an electrophile due to the adjacent sulfone group.Nucleophilic conjugate addition. researchgate.net
3-Amino Group (-NH2)Nucleophilic and basic center; allows for diverse functionalization.Acylation, alkylation, sulfonylation, condensation reactions.
Overall ScaffoldConformationally constrained, chiral building block.Synthesis of complex heterocyclic systems and stereoselective synthesis.

Historical Development and Evolution of Research on Substituted Dihydrothiophene Sulfones

Direct Amination Approaches to the Dihydrothiophene 1,1-Dioxide Core

Direct amination strategies involve the introduction of an amino group onto a pre-existing dihydrothiophene 1,1-dioxide ring. These methods are often straightforward and rely on well-established reaction types such as nucleophilic substitution and condensation reactions.

Nucleophilic Substitution of Halogenated Dihydrothiophene 1,1-Dioxides

A primary method for introducing an amino group at the C3 position is through the nucleophilic substitution of a suitable leaving group, typically a halogen. The precursor, 3-bromo-2,3-dihydrothiophene 1,1-dioxide, is a key intermediate for this approach. pharmaffiliates.comscbt.comcymitquimica.com The presence of the electron-withdrawing sulfone group activates the heterocyclic ring, facilitating nucleophilic attack.

The reaction mechanism is analogous to a standard SN2 or nucleophilic aromatic substitution (SNAr) pathway, where an amine source acts as the nucleophile, displacing the bromide ion. nih.govwikipedia.org Various nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can be employed to generate the corresponding primary, secondary, or tertiary 3-amino derivatives. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of reactants and stabilize the transition state. wikipedia.orguky.edu

Table 1: Nucleophilic Substitution for this compound Synthesis

SubstrateNucleophileTypical SolventProduct
3-Bromo-2,3-dihydrothiophene 1,1-dioxideAmmonia (NH₃)Dimethylformamide (DMF)This compound
3-Bromo-2,3-dihydrothiophene 1,1-dioxideAlkylamine (R-NH₂)N,N-Dimethylacetamide (DMAc)3-(Alkylamino)-2,3-dihydrothiophene 1,1-dioxide
3-Bromo-2,3-dihydrothiophene 1,1-dioxideDialkylamine (R₂NH)Dimethyl sulfoxide (B87167) (DMSO)3-(Dialkylamino)-2,3-dihydrothiophene 1,1-dioxide

Condensation Reactions for Amino Group Introduction

Condensation reactions provide another avenue for introducing amino functionalities. libretexts.orglibretexts.org In this context, a dihydrothiophene 1,1-dioxide bearing a carbonyl group at the C3 position can react with an amine, followed by reduction, to yield the target amino compound. A condensation reaction involves two molecules combining to form a single molecule, often with the loss of a small molecule like water. libretexts.orglibretexts.org

For instance, the condensation of 3-keto-dihydrothiophene 1,1-dioxide with hydroxylamine (B1172632) forms an oxime intermediate. Subsequent reduction of this oxime, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the this compound. This two-step sequence is a reliable method for converting a ketone into a primary amine. Similarly, condensation with primary amines leads to imines (Schiff bases), which can then be reduced to the corresponding secondary amines in a process known as reductive amination. nih.gov

Ring-Closing and Cyclization Strategies for Dihydrothiophene 1,1-Dioxide Formation with Amino Functionality

These strategies involve constructing the heterocyclic ring from acyclic precursors that already contain the nitrogen atom destined to become the amino group. This approach allows for significant structural diversity in the final products.

Synthesis of Amino-Substituted Dihydrothiophene 1,1-Dioxides via Cyclization Pathways

Various cyclization reactions can be employed to synthesize the amino-dihydrothiophene core. One notable method is the [3+2] cycloaddition reaction between 2-aminothioisomünchnones and electron-deficient alkenes, which proceeds through a sequential cycloaddition and ring-opening cyclization mechanism to yield dihydrothiophenes. doi.org The presence of a dialkylamino group on the mesoionic thioisomünchnone nucleus is a key feature for this transformation. doi.org

Another versatile approach is the Gewald reaction, which is traditionally used for synthesizing 2-aminothiophenes. nih.gov Modifications of this reaction, or similar multicomponent condensation strategies, can potentially be adapted to create the dihydrothiophene ring. For example, a reaction involving an activated nitrile, a sulfur source, and a suitable Michael acceptor could be designed to form the desired scaffold. The reaction of α,β-unsaturated thioamides with α-thiocyanatoketones has been shown to produce highly functionalized trans-2-amino-4,5-dihydrothiophenes through a Michael addition followed by cyclization. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched chiral amines is of significant interest in pharmaceutical chemistry. nih.gov Stereoselective methods for synthesizing chiral this compound analogues focus on controlling the stereochemistry at the C3 position.

Asymmetric cyclization reactions are a powerful tool for achieving this. For example, using a chiral auxiliary attached to the acyclic precursor can direct the stereochemical outcome of the ring-closing step. Diastereoselective cycloadditions of aminothioisomünchnones with chiral 1,2-diaza-1,3-butadienes have been reported for the synthesis of related aminodihydrothiophenes. nih.gov Furthermore, the development of catalytic asymmetric methods, such as copper-catalyzed cyclizative aminoboration, represents a modern approach to synthesizing chiral N-heterocycles with high enantioselectivity. nih.gov Such strategies could potentially be adapted to the synthesis of the target molecule by designing an appropriate unsaturated amine precursor. The choice of chiral ligand is crucial for inducing high levels of stereocontrol. nih.gov

Table 2: Stereoselective Cyclization Approaches

StrategyKey Reagents/CatalystsStereochemical ControlPotential Product
Chiral Auxiliary-Directed CyclizationAcyclic precursor with a covalently attached chiral groupDiastereoselectiveDiastereomerically enriched amino-dihydrothiophene
Asymmetric CatalysisProchiral substrate, Chiral metal catalyst (e.g., Cu/(S,S)-Ph-BPE)EnantioselectiveEnantiomerically enriched amino-dihydrothiophene
Diastereoselective CycloadditionChiral dipolarophile or dipoleDiastereoselectiveDiastereomerically enriched amino-dihydrothiophene

Derivatization from Pre-formed Dihydrothiophene 1,1-Dioxide Scaffolds

This approach involves the chemical modification of functional groups on a pre-existing dihydrothiophene 1,1-dioxide ring to install the desired amino group. This is distinct from direct amination via substitution as it involves the transformation of a different functional group into an amine.

A common strategy is the reduction of a nitro group. The synthesis of 3-nitro-2,3-dihydrothiophene 1,1-dioxide, followed by reduction using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl or Fe/HCl), would provide a direct route to this compound.

Another classical method is the Hofmann rearrangement of a 3-carboxamide derivative or the Curtius rearrangement of a 3-acyl azide (B81097). Both rearrangements result in the formation of a primary amine with one fewer carbon atom than the starting carboxylic acid derivative. These multi-step sequences offer a reliable, albeit longer, pathway to the target compound starting from a 3-carboxy-dihydrothiophene 1,1-dioxide precursor. These methods are part of the toolkit for synthesizing amino acids and their analogues. mdpi.com

Introduction of Amino Groups onto Existing Dihydrothiophene 1,1-Dioxides

The direct introduction of an amino group onto the 2,3-dihydrothiophene (B74016) 1,1-dioxide ring system is a challenging yet crucial transformation. This approach typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of the heterocyclic ring.

One plausible, though not extensively documented, method involves the reaction of a 3-halo-2,3-dihydrothiophene 1,1-dioxide with an amine source. For instance, 3-bromo-2,3-dihydrothiophene 1,1-dioxide could serve as a precursor. The reaction with ammonia or a protected amine equivalent would proceed via a nucleophilic substitution mechanism to yield the desired 3-amino derivative. The reactivity of the halide is enhanced by the electron-withdrawing nature of the sulfone group.

Another potential route for introducing the amino functionality is through a Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol, such as 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide, into an amine with inversion of configuration. The reaction typically employs a nitrogen nucleophile like phthalimide (B116566), followed by deprotection to release the primary amine. organic-chemistry.orgthermofisher.comnih.gov

A generalized scheme for the amination of a functionalized 2,3-dihydrothiophene 1,1-dioxide is presented below:

Table 1: Generalized Conditions for Direct Amination

PrecursorReagentProductGeneral Conditions
3-Halo-2,3-dihydrothiophene 1,1-dioxideAmmonia / AmineThis compoundPolar solvent, elevated temperature
3-Hydroxy-2,3-dihydrothiophene 1,1-dioxidePhthalimide, DEAD, PPh₃N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)phthalimideAnhydrous THF, room temperature

It is important to note that while these methods are based on well-established organic reactions, their specific application to the 2,3-dihydrothiophene 1,1-dioxide system requires further investigation to optimize reaction conditions and yields.

Chemical Transformations of Substituted Dihydrothiophene 1,1-Dioxides to Amino Derivatives

An alternative and often more accessible strategy for the synthesis of this compound involves the chemical modification of a precursor already bearing a different functional group at the 3-position. This approach circumvents the potential difficulties of direct amination.

A common and reliable method in this category is the reduction of a nitro group. The synthesis of 3-nitro-2,3-dihydrothiophene 1,1-dioxide would be the initial step, which could potentially be achieved through the nitration of 2,5-dihydrothiophene (B159602) 1,1-dioxide followed by isomerization. Subsequent reduction of the nitro group to a primary amine can be accomplished using a variety of reducing agents. Standard methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

Another versatile method is the reduction of an azide. A 3-azido-2,3-dihydrothiophene 1,1-dioxide intermediate can be prepared, for instance, by the reaction of a 3-halo derivative with sodium azide. The azide functionality can then be selectively reduced to the amine using reagents such as lithium aluminum hydride, catalytic hydrogenation, or through the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. organic-chemistry.org

The Gabriel synthesis offers a classic route for converting a halide to a primary amine. thermofisher.commasterorganicchemistry.comwikipedia.orglibretexts.org This would involve the reaction of a 3-halo-2,3-dihydrothiophene 1,1-dioxide with potassium phthalimide to form an N-substituted phthalimide. nrochemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired 3-amino product. thermofisher.com

Table 2: Generalized Methods for Amino Group Formation via Transformation

PrecursorTransformationReagentsProduct
3-Nitro-2,3-dihydrothiophene 1,1-dioxideReductionH₂, Pd/C or Sn/HClThis compound
3-Azido-2,3-dihydrothiophene 1,1-dioxideReductionLiAlH₄ or H₂, Pd/CThis compound
3-Halo-2,3-dihydrothiophene 1,1-dioxideGabriel Synthesis1. Potassium phthalimide 2. HydrazineThis compound

These transformative approaches often provide cleaner reactions and higher yields compared to direct amination methods, making them valuable strategies in the synthesis of this compound and its functionalized analogues.

Substitution Reactions at the Dihydrothiophene Ring System

The 2,3-dihydrothiophene 1,1-dioxide core structure features both sp²- and sp³-hybridized carbon centers, offering distinct sites for substitution reactions. The electronic character of the ring is heavily influenced by the powerful electron-withdrawing sulfone group and the amino substituent, which together modulate the molecule's reactivity toward electrophilic and nucleophilic reagents.

Investigations into Electrophilic Substitution Pathways

The double bond within the 2,3-dihydrothiophene ring system is a potential site for electrophilic attack. However, the adjacent sulfone group exerts a strong deactivating effect through inductive electron withdrawal, reducing the nucleophilicity of the C=C bond. Consequently, electrophilic addition reactions, typical for alkenes, are expected to proceed under more forcing conditions compared to simple, unactivated olefins.

Nucleophilic Substitution Patterns

The this compound structure is well-suited for nucleophilic reactions, primarily due to the activating nature of the sulfone group. The protons on the carbon atom alpha to the sulfone group (the C2 position) are significantly acidified. Treatment with a strong base can facilitate deprotonation to generate a resonance-stabilized α-sulfonyl carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. This sequence provides a powerful method for the functionalization of the dihydrothiophene ring.

The core structure also functions as an α,β-unsaturated sulfone, which are known to be excellent Michael acceptors. nih.govrsc.orgutexas.edu This allows for 1,4-conjugate addition of nucleophiles to the β-carbon of the unsaturated system. wikipedia.orglibretexts.org The strong electron-withdrawing ability of the sulfonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. nih.govwikipedia.org This reaction, a vinylogous counterpart to direct nucleophilic addition, results in the formation of a saturated sulfone derivative. wikipedia.org

Table 1: Nucleophilic Reactions at the Dihydrothiophene Core
Reaction TypeNucleophile/BaseElectrophileProduct Type
α-Sulfonyl Carbanion Alkylationn-ButyllithiumMethyl iodide2-Methyl-3-amino-2,3-dihydrothiophene 1,1-dioxide
α-Sulfonyl Carbanion Aldol-type ReactionLithium diisopropylamide (LDA)Benzaldehyde2-(Hydroxy(phenyl)methyl)-3-amino-2,3-dihydrothiophene 1,1-dioxide
Conjugate AdditionSodium cyanide-Saturated cyano-substituted tetrahydrothiophene (B86538) 1,1-dioxide
Conjugate AdditionDimethyl malonate (with base)-Saturated malonate-adduct of tetrahydrothiophene 1,1-dioxide

Reactivity of the Sulfone Moiety (1,1-Dioxide Group)

The sulfone group is a dominant feature of the molecule, defining much of its stability and reactivity. As a hexavalent sulfur species, its redox chemistry is largely unidirectional towards reduction.

Redox Chemistry: Oxidation Studies

The sulfur atom in the 1,1-dioxide group is in its highest possible oxidation state (+6). Consequently, it is generally inert to further oxidation under standard chemical conditions. The primary role of the sulfone is not as a redox-active center for oxidation but as a powerful electron-withdrawing and activating group. It enhances the acidity of adjacent C-H bonds and activates the double bond towards nucleophilic attack, as previously discussed.

Redox Chemistry: Reduction Methodologies

The sulfone group can be reduced under various conditions. The specific outcome of the reduction depends on the reagents and reaction parameters employed. Strong reducing agents can reduce the sulfone to the corresponding sulfide (B99878) (a thioether). Milder and more specific methods can achieve complete removal of the sulfone group, a process known as reductive desulfonylation. For related aromatic systems like monocyclic thiophene (B33073) 1,1-dioxides, reduction to the corresponding thiophene can be achieved using zinc in a mixture of acetic acid and hydrochloric acid. utexas.edu

Table 2: Representative Reduction Methodologies for Sulfones
Reagent(s)Product TypeTransformation
Lithium aluminum hydride (LiAlH₄)SulfideSO₂ → S
Samarium(II) iodide (SmI₂)AlkeneReductive desulfonylation
Sodium amalgam (Na/Hg)Alkane/AlkeneReductive desulfonylation
Zinc, Acetic AcidThiophene/DihydrothiophenePartial reduction of related systems

Cycloaddition and Ring-Opening Processes

The unsaturated nature of the dihydrothiophene ring allows it to participate in cycloaddition reactions, serving as a 2π-electron component (a dienophile). The sulfone group can also facilitate ring-opening reactions through the elimination of sulfur dioxide.

Thiophene 1,1-dioxides and their derivatives are highly versatile in cycloaddition chemistry. utexas.edu While fully aromatic thiophene dioxides can act as dienes in Diels-Alder reactions, the 2,3-dihydro isomer, possessing only a single double bond, functions as a dienophile. The electron-withdrawing sulfone group activates the double bond, making it reactive toward electron-rich dienes in [4+2] cycloaddition reactions. These reactions provide a pathway to complex bicyclic sulfonated structures.

Ring-opening of the dihydrothiophene sulfone can occur via several mechanisms. One of the most significant is the cheletropic elimination of sulfur dioxide (SO₂). This process is often thermally or photochemically induced and is the reverse of the cycloaddition of SO₂ to a diene. acs.org For instance, the isomeric 2,5-dihydrothiophene 1,1-dioxide is well-known to decompose upon heating into 1,3-butadiene (B125203) and SO₂. nist.gov The 2,3-dihydro isomer can undergo similar, albeit often more complex, fragmentation. Other ring-opening pathways include ozonolysis of the double bond, which cleaves the carbon-carbon bond, mdpi.com and reductive ring cleavage using reagents like sodium in liquid ammonia, which can break the carbon-sulfur bonds. chemicalbook.com

Table 3: Cycloaddition and Ring-Opening Reactions
Reaction TypeReagent/ConditionIntermediate/ProductProcess Description
[4+2] Cycloaddition1,3-ButadieneBicyclic sulfone adductActs as a dienophile to form a six-membered ring
Cheletropic EliminationHeat (Δ)Diene + SO₂Thermal ring-opening with extrusion of sulfur dioxide
Ozonolysis1. O₃; 2. Me₂SDialdehyde or related speciesOxidative cleavage of the C=C double bond
Reductive CleavageNa / liq. NH₃Butanethiol derivativeRing-opening via C-S bond cleavage

Transformations Involving the Amino Functionality

The primary amino group in this compound is a versatile functional handle that can be readily modified to introduce a variety of substituents and to construct more complex molecular architectures.

The nucleophilic nature of the primary amino group allows for a wide array of derivatization reactions. These reactions are fundamental in organic synthesis for the introduction of diverse functional groups.

Common derivatization reactions of the amino group include:

Reaction TypeReagentFunctional Group Introduced
Acylation Acyl chloride, AnhydrideAmide
Alkylation Alkyl halideSecondary or Tertiary Amine
Sulfonylation Sulfonyl chlorideSulfonamide
Reductive Amination Aldehyde or Ketone, Reducing agentSecondary or Tertiary Amine

These transformations can be used to modulate the electronic and steric properties of the molecule, as well as to introduce points of attachment for further functionalization or for conjugation to other molecules. nih.gov

The amino group of this compound can participate in Mannich-type reactions. nih.gov The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an active hydrogen. In this context, the amino group can react with an aldehyde and a suitable carbon nucleophile to form a new carbon-carbon bond and construct a more elaborate molecular framework.

This reaction is particularly useful for the synthesis of polycyclic systems. nih.govnih.gov For instance, an intramolecular Mannich-type reaction could be envisaged where a nucleophilic center elsewhere in the molecule or in a tethered side chain attacks the iminium ion formed from the reaction of the amino group and an aldehyde. Such strategies have been successfully applied to the synthesis of complex nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net

Structural Modifications and Design of Advanced Analogues of 3 Amino 2,3 Dihydrothiophene 1,1 Dioxide

Arylamino-Substituted and Heteroaryl-Fused Dihydrothiophene 1,1-Dioxide Derivatives

The introduction of aryl and heteroaryl moieties, either through substitution at the 3-amino position or by annulation to the dihydrothiophene core, has led to the creation of complex polycyclic systems with significant potential in various fields of chemistry.

The synthesis of N-aryl substituted 3-amino-2,3-dihydrothiophene 1,1-dioxide derivatives allows for the fine-tuning of the molecule's electronic and steric properties. While direct synthetic examples for 3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide and its fluorophenylamino counterpart are not extensively detailed in readily available literature, the synthesis of analogous N-aryl aminothiophene derivatives provides insight into potential synthetic strategies.

One relevant example is the synthesis of 2-amino-3-(N-p-tolyl carboxamido)-4,5-trimethylene thiophene (B33073). This compound is prepared through the Gewald reaction, which involves the intermolecular condensation of a ketone (in this case, cyclohexanone) with a cyanoacetamide derivative (p-tolyl cyanoacetamide) in the presence of elemental sulfur and an amine catalyst. researchgate.net This method is a cornerstone in thiophene synthesis and could potentially be adapted for the synthesis of N-substituted aminodihydrothiophenes.

A general three-component reaction involving a cyclic ether, an aniline (B41778) (such as p-toluidine), and an aldehyde, promoted by UV light in the presence of a TiO2–(NH4)2S2O8 system, has been reported for the synthesis of substituted amines. This modern synthetic approach could also be explored for the N-arylation of this compound.

The characterization of these N-substituted analogues typically involves a combination of spectroscopic techniques. Elemental analysis confirms the empirical formula, while IR spectroscopy would show characteristic peaks for N-H stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the sulfone group (SO2). 1H NMR spectroscopy is crucial for determining the structure, with distinct signals for the aromatic protons, the protons on the dihydrothiophene ring, and the N-H proton.

Table 1: Synthetic Approaches for N-Aryl Aminothiophene Derivatives

ProductStarting MaterialsReaction TypeKey Features
2-amino-3-(N-p-tolyl carboxamido)-4,5-trimethylene thiophene researchgate.netCyclohexanone, p-tolyl cyanoacetamide, SulfurGewald ReactionOne-pot synthesis of highly substituted thiophenes.
Substituted amines Cyclic ether, Aniline (e.g., p-toluidine), AldehydePhotocatalytic three-component reactionMild reaction conditions, use of a photocatalyst.

Fusing heterocyclic rings to the dihydrothiophene 1,1-dioxide core generates novel polycyclic systems with rigid structures and defined three-dimensional shapes.

The synthesis of pyrazolothiazine S,S-dioxides represents a class of fused heterocyclic systems. While a direct synthesis from this compound is not readily found, the synthesis of related pyrazolo-fused sulfur-containing heterocycles, such as 1,4-dihydropyrazolo[4,3-c] researchgate.netresearchgate.netbenzothiadiazocin-11(10H)one 5,5-dioxides, has been reported. researchgate.netresearchgate.net This synthesis involves a multi-step sequence starting from a substituted pyrazole, followed by sulfonylation, reduction of a nitro group, and final cyclization. researchgate.netresearchgate.net This suggests that a plausible, though likely complex, route to pyrazolothiazines could involve a suitably functionalized 3-aminodihydrothiophene 1,1-dioxide.

A more directly related area of research is the synthesis of pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives. An efficient method for the enantioselective construction of these tricyclic systems is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with benzo[b]thiophene 1,1-dioxides serving as the dipolarophiles. This reaction proceeds in good to excellent yields and with high diastereoselectivities and enantioselectivities. masterorganicchemistry.com The resulting cycloadducts can be further transformed into other synthetically useful derivatives.

Table 2: Synthesis of Fused Polycyclic Dihydrothiophene 1,1-Dioxide Derivatives

Fused SystemSynthetic MethodKey Features
Pyrrolidine-fused benzo[b]thiophene 1,1-dioxides masterorganicchemistry.comCopper(I)-catalyzed asymmetric 1,3-dipolar cycloadditionHigh enantioselectivity, formation of complex tricyclic systems.

Halogenated Dihydrothiophene 1,1-Dioxide Intermediates for Amino Derivatives

Halogenated dihydrothiophene 1,1-dioxides are valuable intermediates in the synthesis of amino derivatives. The halogen atom can be readily displaced by nitrogen nucleophiles to introduce an amino group.

A key example is the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. This compound is prepared by the addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide. nih.gov In practice, N-bromosuccinimide (NBS) in water is used as the source of HOBr. nih.gov The resulting bromohydrin has a trans configuration of the bromine and hydroxyl groups.

This bromo-substituted tetrahydrothiophene (B86538) 1,1-dioxide can then be used in nucleophilic substitution reactions with various amines to introduce an amino group at the C-3 position, displacing the bromide. This provides a versatile route to a range of 3-amino-4-hydroxy-tetrahydrothiophene 1,1-dioxide derivatives.

Other Functionalized Dihydrothiophene 1,1-Dioxide Derivatives

The introduction of other functional groups, such as hydroxyl, oxo, and cyano groups, onto the dihydrothiophene 1,1-dioxide ring provides further opportunities for synthetic elaboration and the creation of advanced analogues.

As mentioned previously, hydroxy-substituted dihydrothiophene 1,1-dioxides are accessible through the halogenation-hydrolysis of dihydrothiophene 1,1-dioxides. The synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a prime example. nih.gov The hydroxyl group in these intermediates can be further functionalized, for instance, by oxidation to an oxo group. The oxidation of a secondary alcohol to a ketone is a standard transformation in organic synthesis and can be achieved using a variety of oxidizing agents. The resulting 3-amino-4-oxo-tetrahydrothiophene 1,1-dioxide would be a valuable building block for further derivatization, such as condensation reactions at the ketone functionality.

Cyano-substituted amino dihydrothiophenes are another important class of derivatives. The synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been achieved through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or via the Michael addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. rsc.orgnih.gov

While these methods yield the dihydrothiophene, the corresponding 1,1-dioxide can be prepared through oxidation of the sulfide (B99878). Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. rsc.org The oxidation of the sulfur atom in these cyano-substituted amino dihydrothiophenes would provide the target 1,1-dioxide derivatives, which can then be used in further synthetic transformations. For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Table 3: Functionalized Dihydrothiophene 1,1-Dioxide Derivatives in Synthesis

Derivative TypeSynthetic Precursor/MethodPotential Subsequent Transformations
HydroxyAddition of HOBr to 2,5-dihydrothiophene-1,1-dioxide nih.govOxidation to oxo-derivative, etherification.
OxoOxidation of hydroxy derivativeCondensation reactions, reductive amination.
Cyano-aminoCyclization reactions followed by oxidation of the sulfide rsc.orgnih.govHydrolysis to acid/amide, cycloadditions.

Academic Research Applications of 3 Amino 2,3 Dihydrothiophene 1,1 Dioxide and Its Derivatives in Chemical Science

Applications in Advanced Organic Synthesis as Building Blocks

As a polyfunctionalized molecule, 3-Amino-2,3-dihydrothiophene 1,1-dioxide is a valuable synthon for organic chemists. The inherent reactivity of the enamine, the stability of the sulfone, and the potential for the dihydrothiophene ring to participate in specific chemical transformations make it a powerful tool in synthetic strategies.

Strategic Utility in the Construction of Complex Organic Molecules

The structural framework of this compound offers several reactive sites, making it a useful starting point for building more complex molecular architectures. Dihydrothiophenes, in general, are recognized as valuable intermediates in organic synthesis. The presence of the amino group provides a nucleophilic center that can be readily alkylated, acylated, or used in condensation reactions to append new functionalities. Simultaneously, the sulfone group is a strong electron-withdrawing group that activates the adjacent double bond towards certain types of additions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, facilitating the assembly of highly functionalized and structurally diverse compounds. Efficient, one-pot strategies have been developed for synthesizing highly functionalized dihydrothiophenes, underscoring their utility in creating molecular complexity. acs.org

Precursors for Novel Heterocyclic Compound Synthesis

A significant application of aminothiophene and its partially saturated analogues lies in their use as precursors for fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. mdpi.comamazonaws.com The enamine character of this compound makes it an ideal candidate for cyclization reactions to form new rings.

Research on analogous 2-amino-4,5-dihydrothiophenes has demonstrated their successful use in Mannich-type reactions with formaldehyde (B43269) and various primary amines. nih.gov This reaction proceeds without a catalyst to construct hexahydrothieno[2,3-d]pyrimidine frameworks, which are considered bioisosteres of purines. nih.gov Given its similar functionality, this compound is an excellent candidate for analogous transformations, reacting with 1,3-dielectrophiles to yield fused pyrimidine (B1678525) rings. Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives often employs aminothiophene precursors, suggesting that the title compound could be used to access the corresponding dihydrothieno[2,3-b]pyridine 1,1-dioxides. nih.govnih.gov

Table 1: Examples of Heterocyclic Cores Synthesized from Aminothiophene-Type Precursors.

Role in Diene Chemistry and Ring Systems

The dihydrothiophene 1,1-dioxide scaffold, commonly known as a sulfolene, is renowned for its role in diene chemistry. These compounds undergo a thermal or photochemical cheletropic extrusion of sulfur dioxide (SO₂) to generate a 1,3-diene. researchgate.netnih.gov This reaction is a cornerstone of synthetic chemistry as it provides a stable, solid, and often crystalline precursor to otherwise volatile or reactive dienes.

The rate of this retro-Diels-Alder reaction is influenced by substituents on the ring. Studies have shown that electron-donating groups in the 3-position, such as an amino group, can accelerate the rate of SO₂ extrusion. researchgate.net Therefore, this compound is expected to serve as an efficient precursor to 1-amino-1,3-butadiene. This product is an electron-rich diene, a highly valuable participant in Diels-Alder reactions with various dienophiles to construct substituted cyclohexene (B86901) rings, which are fundamental structures in many natural products and complex molecules.

Table 2: Cheletropic Extrusion of SO₂ from Substituted Sulfolenes.

Contributions to Materials Science Research

While the primary applications of this compound have been explored in organic synthesis, its unique electronic and structural features suggest potential for its derivatives in materials science.

Exploration in New Functional Materials Development

Thiophene-based compounds are central to the field of organic electronics, forming the backbone of many conducting polymers and organic semiconductors. However, the 1,1-dioxide form of the dihydrothiophene ring breaks the aromatic conjugation found in polythiophenes, altering its electronic properties significantly. The sulfone group is a strong electron-withdrawing moiety, while the amino group is electron-donating. This "push-pull" electronic character within the molecule is a key design feature for various functional materials. Derivatives could be synthesized where the sulfone group is used to tune the electronic properties of a larger system or where the entire molecule is incorporated as a specific structural unit in a polymer backbone, potentially influencing properties like solubility, morphology, and thermal stability.

Research into Optical Properties, including Non-Linear Optics (NLO)

Materials with significant third-order nonlinear optical (NLO) properties are in demand for applications in optical data storage, processing, and switching. A common molecular design for NLO chromophores involves connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge.

The this compound molecule contains the essential donor (amino group) and acceptor (sulfone group) components. Although the dihydrothiophene ring itself is not fully conjugated, it can serve as a scaffold. Derivatization, for instance by attaching a conjugated aromatic or vinylic system to the nitrogen atom, could create a classic "D-π-A" (Donor-π bridge-Acceptor) structure. The intramolecular charge transfer from the amino donor, through the newly introduced π-system, to the sulfone acceptor could give rise to substantial NLO effects. While direct experimental studies on this specific compound are not widely reported, the fundamental donor-acceptor pattern it provides makes its derivatives promising candidates for exploration in the field of non-linear optics.

Table 3: Donor-Acceptor Components of this compound for Potential NLO Applications.

Utility in Dye Chemistry as Building Blocks (e.g., Disperse Dyes)

The scaffold of this compound and its broader class of aminothiophene derivatives have proven to be valuable building blocks in the synthesis of disperse dyes. These dyes are primarily used for dyeing hydrophobic fibers like polyester (B1180765). derpharmachemica.com The chemical structure of aminothiophenes offers significant advantages in dye chemistry, including a color-deepening effect and a compact molecular size that facilitates better dyeability and penetration into the fiber. derpharmachemica.com

Researchers have synthesized a variety of monoazo disperse dyes by utilizing aminothiophene derivatives as the diazo components. google.com For instance, a series of greenish-blue monoazo dyes were created by diazotizing 5-substituted 2-amino-3-nitrothiophenes and coupling them with aniline (B41778) components. nih.gov Notably, even mononitro-substituted 2-aminothiophenes can produce blue dyes with simple aniline couplers, whereas benzene (B151609) analogues typically result in orange to red dyes. nih.gov This highlights the unique chromophoric properties imparted by the thiophene (B33073) ring.

The synthesis process often involves the Gewald reaction to create the initial 2-aminothiophene intermediate, which is then diazotized and coupled with various aromatic compounds to produce the final dye molecule. google.com Dyes derived from these building blocks have been applied to polyester and nylon fabrics, yielding a range of colors from purple to deep pink with bright shades and excellent levelness on the fabric. google.com The resulting dyed fabrics often exhibit very good fastness properties, particularly for washing and perspiration. derpharmachemica.comnih.gov The heterocyclic nature of the thiophene ring contributes to excellent sublimation fastness on the dyed fibers. derpharmachemica.com

Investigation of Biological Activities in Chemical Biology Research (Non-Clinical)

Derivatives of this compound are subjects of significant interest in chemical biology for their potential to inhibit key enzymes involved in various physiological processes.

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are enzymes critical to the biosynthesis of leukotrienes, which are inflammatory mediators. pharmaguideline.comimpactfactor.org Thiophene derivatives have been identified as promising inhibitors of these enzymes, showing potential anti-inflammatory activity. nih.gov For example, a screening of an organosulfur fragment collection identified a Gewald multicomponent reaction product with a unique substitution pattern that demonstrated inhibitory effects on 15-lipoxygenase-1 (15-LOX-1). researchgate.net Further structure-activity relationship (SAR) studies on a series of 2-amino-3-amido-5-phenyl-thiophenes revealed that inhibitory potency is influenced by the length of lipophilic tails attached to the thiophene core. researchgate.net

One study identified two hits from an initial library screening that provided over 70% inhibition of 15-LOX-1 activity at a concentration of 50 μM. researchgate.net Subsequent determination of their IC₅₀ values confirmed their inhibitory potency. researchgate.net These findings underscore the potential of the 2-aminothiophene scaffold as a basis for developing novel LOX inhibitors. researchgate.net The presence of specific functional groups such as carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups has been frequently linked to the anti-inflammatory and enzyme-inhibiting activity of these compounds. nih.gov

Inhibitory Activity of Thiophene Derivatives against 15-Lipoxygenase-1
CompoundDescriptionIC₅₀ (μM)Reference
C2Three-substituted thiophene derivative with a free amino group, an amide with an aliphatic chain, and a phenyl ring.18.6 ± 6.0 researchgate.net
C6Three-substituted thiophene derivative with a free amino group, an amide with a different aliphatic chain, and a phenyl ring.20.6 ± 3.8 researchgate.net

GABA Aminotransferase (GABA-AT) Inhibition:

γ-Aminobutyric acid aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. plantsciencejournal.comnih.gov Low levels of GABA are associated with several neurological disorders, making GABA-AT an important therapeutic target. plantsciencejournal.com Researchers have designed and synthesized conformationally-restricted, tetrahydrothiophene-based GABA analogs as potential inactivators of GABA-AT. plantsciencejournal.com

These analogs are designed with a strategically positioned leaving group to facilitate a ring-opening mechanism that leads to the inactivation of the enzyme. plantsciencejournal.com One such compound was found to be eight times more efficient as a GABA-AT inactivator than vigabatrin, an FDA-approved drug for this purpose. Mechanistic studies have shown that these thiophene-based compounds can inactivate GABA-AT through novel mechanisms. For instance, one inactivator's resulting metabolite does not form a covalent bond with the enzyme's amino acid residues but remains in the active site through hydrogen bonding and other non-covalent interactions, thereby blocking its function.

The thiophene scaffold is recognized in medicinal chemistry for its bioisosteric properties, often serving as a replacement for a phenyl ring in drug design. This substitution can enhance physicochemical properties, metabolic stability, and binding affinity to biological targets. The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom augment its capacity to interact with a variety of biological receptors through mechanisms like hydrogen bonding and pi-pi stacking.

The planarity of the thiophene ring can be a key factor contributing to the effective binding of ligands to their corresponding receptors. Studies on dopamine (B1211576) receptors, for example, have demonstrated how specific amino acid residues within the receptor's transmembrane domains regulate the selective affinity and function of ligands. While not focused on thiophene derivatives specifically, this research provides a framework for understanding how the structural features of a ligand, such as those presented by a thiophene derivative, can be finely tuned to achieve selective interaction with a receptor. The ability of thiophene derivatives to participate in these crucial drug-receptor interactions makes them a subject of ongoing research in the field of molecular recognition and rational drug design.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell signaling and is implicated in the development and progression of many human cancers due to its aberrant activation. This makes the STAT3 signaling pathway an attractive target for cancer therapy.

A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide (CBT) derivatives have been specifically designed and synthesized to inhibit this pathway. Research has shown that incorporating basic flexible groups into the benzo[b]thiophene 1,1-dioxide (BTP) core structure through an amide bond linkage leads to compounds with significantly higher antiproliferative potency than the parent BTP molecule.

These compounds have been confirmed to inhibit the phosphorylation of STAT3 at the Tyr705 site, a critical step for its activation. The most potent of these derivatives, compound 6o, effectively decreased the phosphorylation level of STAT3 without significantly affecting other upstream kinases in the pathway. This inhibition of STAT3 signaling leads to the suppression of cancer cell proliferation and the induction of apoptosis. Further studies have indicated that some of these compounds may also trigger the generation and accumulation of reactive oxygen species (ROS), which contributes to the observed cell apoptosis.

Activity of 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives
Compound ClassTarget PathwayMechanism of ActionObserved EffectReference
CBT DerivativesSTAT3 SignalingInhibition of STAT3 phosphorylation at Tyr705.Inhibition of cancer cell proliferation and induction of apoptosis.
Compound 6oSTAT3 SignalingDecreases phosphorylation of STAT3 Tyr705; triggers ROS generation.Potent antiproliferative and pro-apoptotic activity.

Thiophene derivatives have also been explored for their applications in agriculture as plant growth regulating agents. nih.gov Certain 2-aminotetramethylene-thiophene derivatives, such as 2-acetamido-3-carbethoxy-4,5-tetramethylene-thiophene, have been identified as suitable plant growth regulators. nih.gov The utility of these compounds includes the inhibition of vegetative growth, which is economically beneficial for managing grasses in parks, sports facilities, and along roadsides by reducing the need for frequent mowing. nih.gov

In nature, some plants secrete thiophene derivatives as a defense mechanism to inhibit the growth of neighboring plants or pests, demonstrating their natural herbicidal activity. researchgate.net For example, terthiophene isolated from Flaveria bidentis was found to affect protein expression related to energy production and carbon metabolism in other plants. researchgate.net The development of synthetic thiophene derivatives for agrochemical use leverages these naturally observed properties, aiming to create effective and selective agents for managing plant growth in various agricultural and landscaping contexts. nih.gov

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-Amino-2,3-dihydrothiophene 1,1-dioxide. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a complete picture of the molecular framework of this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons at the C2, C3, C4, and C5 positions of the dihydrothiophene ring, as well as for the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing sulfone group and the amino group. For the related compound, 3-aminosulfolane hydrochloride, a proton signal has been reported at δ = 4.11 ppm. The protons on the carbons adjacent to the sulfone group (C2 and C5) would appear at a lower field compared to typical aliphatic protons. The proton at C3, being attached to the same carbon as the amino group, would also have a characteristic chemical shift. The coupling between adjacent protons (vicinal coupling) would result in splitting of the signals, providing valuable information about the connectivity of the ring.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule. A ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms in the dihydrothiophene ring. The chemical shifts of these carbons would be influenced by the attached functional groups, with the carbons bonded to the sulfone group and the amino group appearing at characteristic positions.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the ring.

HSQC: Correlates directly attached proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Representative ¹H and ¹³C NMR Data for the 2,3-Dihydrothiophene (B74016) 1,1-dioxide Ring System
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C2~3.2 - 3.5m~50 - 55
C3~4.0 - 4.3m~55 - 60
C4~6.2 - 6.5m~125 - 130
C5~6.8 - 7.1m~140 - 145

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: In an IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The sulfone group (SO₂) typically shows two strong, distinct stretching vibrations in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1590-1650 cm⁻¹. C-H stretching and bending vibrations for the aliphatic and olefinic parts of the ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The sulfone group vibrations are also typically strong in the Raman spectrum. This technique can be particularly useful for analyzing solid samples.

Table 2: Typical Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
N-H (Amine)Bending1590 - 1650
C=C (Olefinic)Stretching1640 - 1680
S=O (Sulfone)Asymmetric Stretching1300 - 1350
S=O (Sulfone)Symmetric Stretching1120 - 1160

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and selective method for analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a commonly used technique for the analysis of non-volatile and thermally labile compounds like this compound. Using a soft ionization technique such as electrospray ionization (ESI), the mass spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability. With electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. For the parent compound, 2,3-dihydrothiophene 1,1-dioxide, mass spectrometry data is available and can be used as a reference for understanding the fragmentation of the sulfone ring. Common fragmentation pathways would involve the loss of SO₂ and subsequent rearrangements of the remaining fragment.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the purity assessment and quantification of pharmaceutical compounds and research chemicals. These methods offer high resolution, sensitivity, and reproducibility.

A typical HPLC or UPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the double bond in the dihydrothiophene ring is expected to have a UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By analyzing a sample and comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is primarily used for the qualitative monitoring of chemical reactions and for preliminary purity checks. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable mobile phase (eluent) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a TLC plate (e.g., silica (B1680970) gel). The spots are visualized under UV light or by staining with a suitable reagent (such as potassium permanganate (B83412) or ninhydrin (B49086) for the amino group). The retention factor (Rf) value is a characteristic of the compound in a given solvent system and can be used for identification purposes.

Column Chromatography for Purification

Column chromatography is a principal technique for the purification of synthesized this compound, separating it from unreacted starting materials, byproducts, and other impurities. The effectiveness of this method relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

For compounds within the dihydrothiophene class, silica gel is a commonly utilized stationary phase. doi.org The separation mechanism is based on the polarity of the molecules; more polar compounds adsorb more strongly to the acidic silica gel and thus elute more slowly. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is typically selected by first analyzing the crude mixture with thin-layer chromatography (TLC) to determine the optimal solvent polarity. For related dihydrothiophene derivatives, solvent mixtures such as benzene (B151609)/acetonitrile (10:1) have proven effective. doi.org For other aminodihydrothiophene analogs, eluent systems like ethyl acetate–hexane or acetone–hexane mixtures are used. nih.gov

However, a significant consideration when purifying amino-containing compounds on standard silica gel is the acidic nature of the stationary phase. nih.gov The basic amino group of this compound can interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the silica surface. This can lead to several issues, including poor separation, peak tailing, and in some cases, decomposition of the target compound on the column. nih.gov

To mitigate these challenges, several strategies can be employed:

Neutralized Silica Gel: The silica gel can be treated with a basic solution, such as aqueous sodium bicarbonate, and then washed and dried before use. This process neutralizes the acidic sites, making it more suitable for acid-sensitive or basic compounds. nih.gov

Alternative Stationary Phases: If silica gel proves problematic, other stationary phases can be used. Basic alumina (B75360) is a common alternative for the purification of compounds that are sensitive to acid. nih.gov

Solvent Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent can help to deactivate the acidic sites on the silica gel surface and improve the chromatography of basic compounds.

The selection of the appropriate stationary phase and mobile phase is therefore a crucial step, determined empirically to ensure the isolation of this compound with high purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing accurate information on bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a comprehensive understanding can be derived from the analysis of its parent compound, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene).

The crystal structure of 2,3-dihydrothiophene 1,1-dioxide has been determined and shows that the five-membered ring is perfectly planar. researchgate.net This planarity is a key structural feature of the core sulfolene ring in this isomer. The detailed crystallographic data for this parent structure provides a foundational model for understanding the substituted derivative. researchgate.net

Crystal Data and Structure Refinement for 2,3-Dihydrothiophene 1,1-dioxide researchgate.net
ParameterValue
Empirical FormulaC₄H₆O₂S
Formula Weight118.15
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.3903(13)
b (Å)7.2783(16)
c (Å)11.075(2)
α, β, γ (°)90, 90, 90
Volume (ų)515.1(2)

The introduction of an amino group at the C3 position to form this compound would be expected to significantly influence the crystal packing due to its ability to act as a hydrogen bond donor. In the solid state, the -NH₂ group can form intermolecular hydrogen bonds with the oxygen atoms of the sulfone group (-SO₂) of neighboring molecules. This type of N–H···O interaction is a strong and directional force that would likely dominate the crystal packing arrangement, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. This is observed in other 3-aminothiophene derivatives, where strong N–H···O and N–H···N hydrogen bond interactions are responsible for the crystal packing. mdpi.com These interactions would distinguish its solid-state structure from that of the parent 2,3-dihydrothiophene 1,1-dioxide, where only weaker C–H···O interactions are present. researchgate.net

Future Prospects and Emerging Research Directions in 3 Amino 2,3 Dihydrothiophene 1,1 Dioxide Chemistry

Development of Innovative and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. nih.govscribd.com Future research on 3-Amino-2,3-dihydrothiophene 1,1-dioxide will likely focus on developing synthetic routes that align with these principles.

Key Research Thrusts:

Catalytic Approaches: The use of heterogeneous or homogeneous catalysts can offer milder reaction conditions and improved selectivity. scribd.com Research into novel catalytic systems, potentially using earth-abundant metals or organocatalysts, could provide more sustainable pathways to this compound, avoiding the use of stoichiometric and often toxic reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting or developing a synthetic route for this compound that is amenable to flow chemistry could facilitate its large-scale production for research and potential commercial applications.

Use of Greener Solvents: A significant focus will be on replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Synthetic Strategy Potential Advantages Research Focus
Multicomponent ReactionsHigh atom economy, reduced steps, operational simplicity.Design of new one-pot procedures.
CatalysisMilder conditions, high selectivity, catalyst recyclability.Exploration of novel metal- and organo-catalysts.
Flow ChemistryEnhanced safety, scalability, precise control.Development of continuous synthesis protocols.
Green SolventsReduced environmental impact, improved safety.Investigation of synthesis in aqueous or bio-based media.

Discovery of Novel Reactivity Patterns and Applications

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. Future research will aim to uncover new chemical transformations and leverage them for novel applications.

Areas of Exploration:

Functional Group Transformations: The primary amino group serves as a versatile handle for a wide array of chemical modifications. Derivatization through acylation, alkylation, and condensation reactions can lead to a diverse library of compounds. researchgate.net The sulfone group, while generally stable, can influence the reactivity of the rest of the molecule and may participate in certain chemical transformations.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dihydrothiophene ring under various conditions (e.g., thermal, photochemical, or in the presence of strong acids or bases) could reveal novel ring-opening or rearrangement pathways, providing access to new molecular skeletons.

Domino and Cascade Reactions: The strategic placement of functional groups makes this compound an ideal candidate for designing domino or cascade reactions. researchgate.net These processes, where a single event triggers a series of subsequent intramolecular reactions, are highly efficient for building molecular complexity.

Polymer Chemistry: The bifunctional nature of the molecule (amino group and the potential for further functionalization on the ring) makes it a potential monomer for the synthesis of novel sulfur- and nitrogen-containing polymers with interesting material properties.

Computational Design of Compounds with Tailored Research Properties

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. dovepress.com Computational chemistry will play a pivotal role in guiding the future exploration of this compound chemistry.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. nih.gov This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the regioselectivity of reactions.

Molecular Docking and Virtual Screening: In the context of medicinal chemistry, computational docking can be used to predict the binding affinity of derivatives of this compound to specific biological targets. mdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for further synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can guide the design of new derivatives with enhanced potency or other desirable properties.

Computational Method Application in Research Expected Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting reactivity.Rationalization of experimental findings and prediction of new reactions. nih.gov
Molecular DockingIdentifying potential biological targets and predicting binding modes.Prioritization of compounds for synthesis in drug discovery programs. mdpi.com
QSARCorrelating chemical structure with biological activity.Design of new analogues with improved therapeutic properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The structural motifs present in this compound are found in many biologically active compounds. nih.gov This makes it an attractive scaffold for interdisciplinary research, particularly at the intersection of synthetic chemistry and chemical biology.

Potential Interdisciplinary Applications:

Medicinal Chemistry: The aminothiophene scaffold is a known pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases. nih.govnih.gov Derivatives of this compound could be synthesized and screened for a wide range of biological activities. The sulfone group, in particular, is a common feature in many approved drugs.

Chemical Probes: The molecule can be functionalized with fluorescent tags, biotin, or other reporter groups to create chemical probes. These probes can be used to study biological processes, identify protein targets, or visualize cellular components.

Agrochemicals: Thiophene (B33073) derivatives have also found applications in agriculture as herbicides, fungicides, and insecticides. The synthesis and screening of novel derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The unique electronic and structural properties of the molecule could be exploited in the design of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3-dihydrothiophene 1,1-dioxide?

  • Methodology : The synthesis typically begins with halogenated intermediates. For example, 3-chloro-2,3-dihydrothiophene 1,1-dioxide can be prepared via UV-induced chlorination of 2,3-dihydrothiophene 1,1-dioxide in CCl₄ under Cl₂ gas . Subsequent amination involves nucleophilic substitution, where the chloro group is replaced by an amino group using ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Halogen exchange reactions (e.g., replacing Br with I using NaI in acetone) are also viable for intermediate modification .

Q. How are halogenated intermediates purified and characterized?

  • Methodology : Halogenated derivatives (e.g., 3-bromo or 3-iodo analogs) are purified via recrystallization from ethanol or toluene. Characterization relies on NMR to confirm regioselectivity: the ³⁵Cl isotope splitting pattern in 1H^1H-NMR (at δ 4.2–4.5 ppm for the dihydrothiophene ring protons) distinguishes 3-substituted isomers. Mass spectrometry (EI-MS) further validates molecular ions (e.g., m/z 212 for 3-chloro derivatives) .

Q. What are common cycloaddition reactions involving dihydrothiophene 1,1-dioxides?

  • Methodology : The sulfone group activates the diene for Diels-Alder reactions. For example, reacting 3-amino derivatives with maleic anhydride in refluxing toluene (110°C, 12 hours) yields bicyclic adducts. Monitoring by TLC (silica gel, ethyl acetate/hexane 1:3) and isolating via column chromatography (60% yield typical) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 3-amino derivatives?

  • Methodology : Kinetic studies (e.g., using 1H^1H-NMR flow techniques) show dimerization rates of dihydrothiophene derivatives increase in polar solvents like acetonitrile. At 10°C, k2=1.2×103M1s1k_2 = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}, rising to 5.8×103M1s15.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 30°C. Activation parameters (ΔH=45kJ/mol\Delta H^\ddagger = 45 \, \text{kJ/mol}) suggest a concerted dimerization mechanism .

Q. What mechanistic insights explain the fragmentation of diketo-sulfone intermediates?

  • Methodology : Fragmentation of 2,5-diaryl-4-hydroxy-3-keto-2,3-dihydrothiophene 1,1-dioxides (e.g., compound 4a) in acetic acid/sodium acetate at 100–110°C proceeds via a 3-sulfolene intermediate. Concerted elimination of SO₂ yields 1,4-diarylbutane-2,3-diones. NMR confirms tautomeric equilibria (diketo vs. enol forms), with enol predominating (85:15 ratio) due to conjugation stabilization .

Q. How do steric and electronic effects influence substitution reactions at the 3-position?

  • Methodology : Steric hindrance from bulky aryl groups (e.g., 2,5-diphenyl substitution) slows nucleophilic substitution. Electronic effects are probed via Hammett plots: Electron-withdrawing substituents (σₚ = +0.78) accelerate amination 10-fold compared to electron-donating groups (σₚ = -0.17). DFT calculations (B3LYP/6-31G*) correlate transition state energies with substituent σ values .

Q. What analytical challenges arise in characterizing tautomeric forms of reaction products?

  • Methodology : Tautomers (e.g., diketo/enol forms) are identified via 13C^{13}\text{C}-NCP/MAS NMR. The enol form shows a deshielded carbonyl carbon at δ 190–195 ppm, while the diketo form exhibits two distinct carbonyl signals (δ 205–210 ppm). Variable-temperature NMR (25–80°C) tracks equilibrium shifts, with ΔG\Delta G^\circ values calculated from van’t Hoff plots .

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